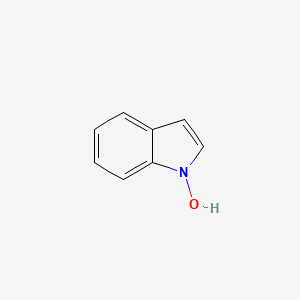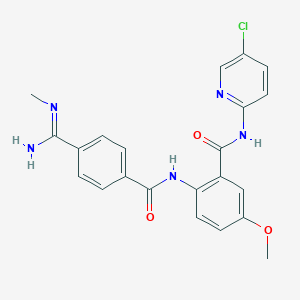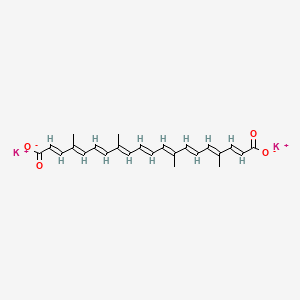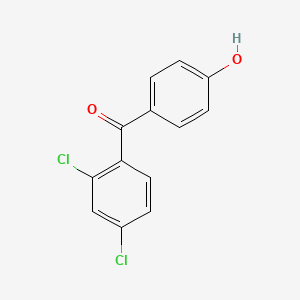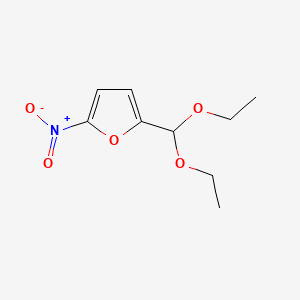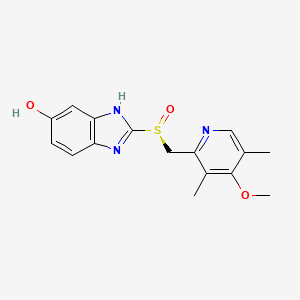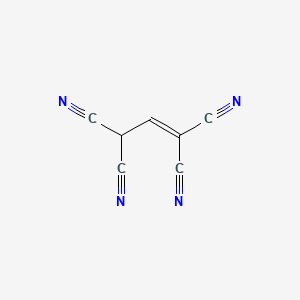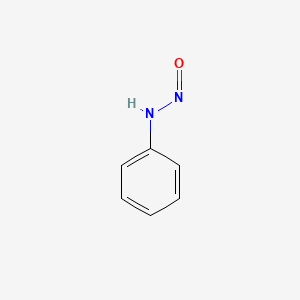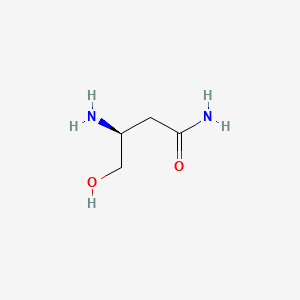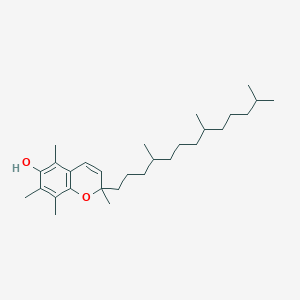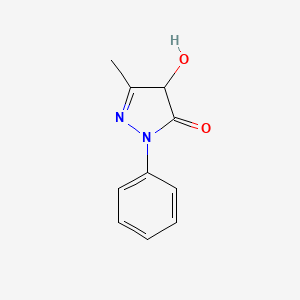
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Übersicht
Beschreibung
“4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one” is a ring assembly and a member of pyrazoles . It is formed during oxidative deamination of aminopyrine and is a metabolite of antipyrine .
Synthesis Analysis
The synthesis of 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The products were obtained in high to excellent yield, and pure products were isolated by simple filtration .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by physicochemical properties and spectral means (IR and NMR) .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-chlorobenzaldehyde tested in the presence of different amounts of BPHCSF at a range of 60–75 °C under solvent-free conditions .Wissenschaftliche Forschungsanwendungen
Green and Efficient Synthesis
A green and efficient method for synthesizing derivatives of 4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one has been developed, using a one-pot approach catalyzed by ammonium acetate. This method offers advantages such as low cost, easy workup, and improved yields (You, Lei, & Hu, 2013).
Biological Evaluation
Compounds derived from this compound have been evaluated for their antioxidant and anti-inflammatory activities. This biological evaluation demonstrated promising results compared to standard compounds (Kumar, Sribalan, & Padmini, 2017).
Structural Analysis and Tautomerism
Structural analysis of NH-pyrazoles, including derivatives of this compound, has been carried out using X-ray crystallography. This study provides insights into the tautomerism of these compounds both in solution and in solid state (Cornago et al., 2009).
Educational Laboratory Experiments
The compound has been used in educational laboratory experiments to demonstrate selective C-acylation processes. This synthesis process highlights the use of calcium hydroxide to promote tautomeric equilibrium and protect hydroxyl functionality (Kurteva & Petrova, 2015).
Synthesis and Reactivity Studies
Research has been conducted on the synthesis and reactivity of this compound derivatives. These studies have led to the creation of new compounds with potential applications in various fields (Ait‐Baziz et al., 2004).
Bactericidal Activities
Novel derivatives of this compound have been synthesized and tested for their bactericidal activities. Certain compounds displayed effective bactericidal properties against E. coli and P. vulgaris (Xin-hua, Shifan, & Baoan, 2007).
Environmentally Friendly Synthesis
A novel, environmentally friendly synthesis method for derivatives of this compound using cellulose sulfuric acid has been developed. This approach minimizes environmental pollution and operational hazards (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its various biological activities .
Biochemical Pathways
Similar compounds have been found to scavenge free radicals, indicating potential antioxidant activity .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .
Eigenschaften
IUPAC Name |
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,9,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAWIRBNNNSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5393-61-3 | |
| Record name | NSC4751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




